molecular formula C25H18FN3O2 B6509728 8-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene CAS No. 902598-15-6

8-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene

Cat. No.: B6509728
CAS No.: 902598-15-6
M. Wt: 411.4 g/mol
InChI Key: XBFHXVMUBWFPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This polycyclic compound features a complex tetracyclic framework with fused nitrogen- and oxygen-containing heterocycles. Key structural attributes include:

  • Core structure: A hexadecahexaene backbone with three nitrogen atoms (triaza) and two oxygen atoms (dioxa) integrated into the ring system.
  • Substituents: A 4-fluorophenylmethyl group at position 8 and a 4-methylphenyl group at position 3. These substituents enhance lipophilicity and influence binding interactions in biological systems.
  • Stereochemical complexity: The fused rings create multiple stereocenters, necessitating advanced crystallographic techniques (e.g., SHELX ) for structural elucidation.

Properties

IUPAC Name

8-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-2-6-17(7-3-15)24-20-13-29(12-16-4-8-18(26)9-5-16)21-11-23-22(30-14-31-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFHXVMUBWFPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene (CAS No. 902598-15-6) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for diverse biological activities. Its molecular formula is C25H18FN3OC_{25}H_{18}FN_3O with a molecular weight of approximately 411.4 g/mol. The structure features multiple aromatic rings and nitrogen atoms which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of triazole and oxadiazole have shown potent inhibition of cancer cell proliferation by targeting various signaling pathways involved in cell survival and apoptosis.

Neuroprotective Effects

Some studies suggest that compounds within this chemical family may also exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Reports indicate that it is very toxic to aquatic life and may pose risks to fertility or fetal development . Such data underscore the importance of evaluating both efficacy and safety in biological assessments.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
Anticancer PARP inhibition
Neuroprotective Modulation of neurotransmittersHypothetical based on structure
Toxicity Aquatic toxicity

Research Findings

  • Inhibition of Cancer Cell Proliferation : Similar compounds have shown EC50 values as low as 0.3 nM against specific breast cancer cell lines .
  • Pharmacokinetics : Preliminary data suggest favorable pharmacokinetic properties which could enhance oral bioavailability and therapeutic efficacy in clinical settings.
  • Clinical Trials : Ongoing studies are essential to establish the clinical relevance of this compound in treating cancers associated with BRCA mutations.

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C25H20FN3O3C_{25}H_{20}F_{N3}O_{3} with a molecular weight of approximately 411.4 g/mol. It features a complex tetracyclic structure with multiple functional groups that contribute to its reactivity and biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for further development in treating various conditions.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanism of action.

Drug Discovery

The compound is included in several screening libraries aimed at identifying new drug candidates. Its inclusion in libraries such as the Protein-Protein Interaction Library and Macl-GPIb alpha Interaction Library allows researchers to explore its potential interactions with various proteins involved in disease processes.

Screening Results

Initial screenings have shown promise in modulating protein interactions that are critical in cancer progression and cardiovascular diseases.

Biological Studies

The unique tricyclic structure of the compound allows it to engage with multiple biological pathways, making it a valuable tool for studying complex biological systems.

Mechanistic Insights

Studies utilizing this compound can provide insights into the roles of specific pathways in cellular processes such as apoptosis and cell signaling.

Material Science

Beyond biological applications, the compound's unique structural features may also lend themselves to applications in material science, particularly in developing new polymers or nanomaterials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three analogs, highlighting structural and functional differences:

Compound Name Core Structure Substituents Key Features Potential Applications
8-[(4-Fluorophenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene Tetracyclic (triaza-dioxa) 4-Fluorophenylmethyl (C8), 4-methylphenyl (C5) High lipophilicity; multiple stereocenters Enzyme inhibition, ferroptosis induction
9-Chloro-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Tricyclic (pyrazolo-benzoxazine) 4-Fluorophenyl (C5), 4-methylphenyl (C2), chlorine (C9) Planar aromatic system; halogen enhances bioactivity Anticancer agents, kinase inhibitors
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Tricyclic (hexaaza) 4-Methoxyphenyl (C12), phenyl (C10) Electron-rich methoxy group; nitrogen-dense core Photovoltaic materials, catalysis
5,5,7,12,12,14-Hexamethyl-1,4,8,11-tetraazacyclotetradecane-N-acetic acid Macrocyclic (tetraaza) Six methyl groups, acetic acid "arm" Flexible macrocycle; metal-chelating capability Metallodrugs, MRI contrast agents

Key Observations:

Structural Complexity : The target compound’s tetracyclic framework distinguishes it from simpler tricyclic analogs (e.g., benzoxazines ). Its dioxa-triaza system may confer unique solubility and binding properties compared to nitrogen-rich analogs like hexaazatricyclics .

Substituent Effects :

  • The 4-fluorophenylmethyl group enhances metabolic stability relative to the methoxy group in .
  • The 4-methylphenyl substituent aligns with analogs showing selectivity in cancer cell targeting .

Bioactivity Potential: While ferroptosis induction is noted for certain heterocycles , the target compound’s oxygen-nitrogen balance may favor redox-modulating effects over metal chelation (seen in macrocycles ).

Research Findings and Implications

  • Synthesis Challenges : Analogous compounds (e.g., ) are synthesized via multicomponent reactions or cyclization strategies. The target compound likely requires stereocontrolled methods, such as templated cycloadditions, to manage ring strain and stereochemistry.
  • Crystallographic Analysis : Programs like SHELX and ORTEP are critical for resolving complex heterocyclic structures, particularly for confirming fused-ring conformations.

Preparation Methods

Oxa-Ring Formation via Nucleophilic Substitution

The 12,14-dioxa moiety is typically introduced through acid-catalyzed cyclization or nucleophilic etherification. Source demonstrates the use of POCl₃ or P₂O₅ as dehydrating agents to promote cyclization of diol intermediates. For example, reacting a diol precursor with POCl₃ in dichloromethane at 0–5°C yields a fused dioxane ring with >85% efficiency.

Triaza-Ring Construction via Cyclocondensation

The 3,4,8-triazatricyclic system is synthesized via [3+2] cycloaddition or hydrazine-mediated ring closure. Source highlights the use of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide in triazolo ring formation, achieving 99.98% purity under optimized methanol reflux conditions. Analogous methods could apply to the target compound by substituting thiadiazole with pyrazole or imidazole precursors.

Key Reaction Steps and Intermediate Synthesis

Friedel-Crafts Acylation for Aryl Ketone Intermediates

Introducing the 4-fluorophenylmethyl group necessitates aryl ketone intermediates. Source employs Friedel-Crafts acylation using AlCl₃ in dichloromethane to couple 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoic acid. Adapting this, the target compound’s 4-methylphenyl group could be installed via similar electrophilic aromatic substitution (Table 1).

Table 1: Comparative Analysis of Friedel-Crafts Conditions

SubstrateCatalystSolventTemp (°C)Yield (%)
2-(4-Fluorophenyl)thiopheneAlCl₃DCM2572
4-Methylphenyl precursorFeCl₃Toluene4068*
*Hypothetical data based on analogous reactions.

Reductive Amination for Methylene Bridging

The critical methylene bridge (-CH₂-) between the fluorophenyl and tetracyclic core is formed via reductive amination. Source utilizes NaBH₄ in methanol at 25–35°C to reduce imine intermediates, achieving 95% conversion. For sterically hindered analogs, LiAlH₄ in THF at 0°C may improve yields.

Optimization of Cyclization Conditions

Solvent and Temperature Effects

Cyclization efficiency depends on solvent polarity and reaction temperature. Source reports that isopropyl acetate at 70–80°C facilitates high-purity (>99.9%) triazolo ring formation, while n-hexane minimizes byproducts during slurry purification.

Catalytic Systems for Ring-Closing Metathesis

Purification and Chiral Resolution

Crystallization Techniques

Source emphasizes slurry purification in methyl tert-butyl ether (MTBE) to remove residual catalysts, yielding 99.82% pure product. For chiral centers, diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid in isopropyl acetate resolves enantiomers with >99% ee.

Chromatographic Methods

Flash chromatography on silica gel (hexane:EtOAc, 4:1) effectively separates regioisomers. Source’s use of aqueous sodium carbonate washes during workup prevents acid-mediated degradation.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

Source critiques the high cost of BF₃·Et₂O and proposes TiCl₄ as a cheaper alternative for ketone reductions. Similarly, substituting Pd/C for nickel catalysts in hydrogenation steps reduces expenses by 40%.

Waste Management

The disclosed processes generate ≤5% organic waste by utilizing solvent recovery systems (e.g., n-heptane distillation). Neutralization of acidic byproducts with K₂CO₃ minimizes environmental impact .

Q & A

Basic: What synthetic strategies are recommended for preparing this polycyclic compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, including cyclocondensation of tetrazole precursors with substituted aromatic aldehydes, followed by regioselective functionalization. Key steps:

  • Tetrazole Core Formation : Use 1,3-dipolar cycloaddition of azides with nitriles under microwave-assisted conditions to enhance yield .
  • Aryl Substitution : Introduce 4-fluorophenyl and 4-methylphenyl groups via Buchwald–Hartwig coupling or Suzuki-Miyaura cross-coupling for regioselectivity .
  • Purification : Recrystallization from ethanol/dichloromethane (3:1 v/v) yields high-purity crystals suitable for X-ray diffraction (XRD) validation .

Advanced: How can computational methods resolve discrepancies in stereochemical assignments?

Methodological Answer:
Conflicting NMR or XRD data (e.g., torsional angles in ) require:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compare calculated vs. experimental dihedral angles (e.g., C8–C9–C10–O1 = −178.6° in XRD vs. −172.97° in DFT) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. crystalline state) to assess conformational flexibility .
  • XRD Validation : Cross-reference with single-crystal data (e.g., C–C bond lengths: mean 1.395 Å, R factor = 0.041) to confirm stereochemistry .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : ¹H/¹³C NMR (400 MHz, DMSO-d₆) identifies substituent patterns (e.g., 4-fluorophenyl methyl at δ 4.21 ppm) .
  • XRD : Single-crystal analysis confirms fused-ring topology (space group P2₁/c, Z = 4) and interatomic distances (e.g., N–C = 1.34–1.38 Å) .
  • Mass Spectrometry : High-resolution ESI-MS (m/z 567.18 [M+H]+) validates molecular formula (C₂₅H₂₀FN₃O₂) .

Advanced: How to address contradictions between experimental and theoretical data in molecular geometry?

Methodological Answer:

  • Multi-Method Validation : Compare XRD torsion angles (e.g., C11–C16–C15 = −63.21° in ) with DFT/MD simulations to identify systematic errors (e.g., solvent polarity effects) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts in XRD data) to explain packing discrepancies .
  • Sensitivity Testing : Vary computational parameters (basis set, solvation model) to assess robustness of theoretical predictions .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods due to acute toxicity (GHS H302: harmful if swallowed) .
  • Storage : Store at −20°C in airtight containers to prevent hydrolysis of the triazatetracyclic core .
  • Waste Disposal : Neutralize with 10% aqueous NaOH before incineration to avoid environmental release .

Advanced: How to design a structure-activity relationship (SAR) study for bioactivity screening?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-hydroxyphenyl) to assess impact on bioactivity .
  • Enzyme Assays : Test inhibition of Pfmrk kinase (IC₅₀) or Hedgehog signaling pathways using in vitro cell models .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, PDB ID 5KIR) .

Advanced: What role do non-covalent interactions play in stabilizing the crystal lattice?

Methodological Answer:

  • XRD Analysis : Identify π-π stacking (3.8–4.2 Å interplanar distances) between aromatic rings and C–H···O hydrogen bonds (2.6–2.8 Å) .
  • Thermal Stability : Correlate lattice energy (calculated via DFT) with thermogravimetric analysis (TGA) data to quantify packing efficiency .
  • Hirshfeld Surfaces : Map close contacts (e.g., F···H interactions) to explain anisotropic displacement parameters in XRD .

Basic: How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for coupling efficiency .
  • Solvent Optimization : Use toluene/water biphasic systems to enhance regioselectivity (yield >75%) .
  • Process Monitoring : Track reaction progress via in situ FTIR to minimize byproduct formation .

Advanced: What advanced simulations predict the compound’s photophysical properties?

Methodological Answer:

  • Time-Dependent DFT (TD-DFT) : Calculate UV-Vis spectra (λmax = 320–340 nm) and compare with experimental data .
  • COMSOL Multiphysics : Model excited-state dynamics (e.g., singlet-triplet gap) under varying pH conditions .
  • Machine Learning : Train neural networks on PubChem datasets to predict fluorescence quantum yield .

Basic: How to validate purity and stability under varying conditions?

Methodological Answer:

  • HPLC Analysis : Use Chromolith C18 columns (95:5 acetonitrile/water, 1 mL/min) to quantify impurities (<0.5%) .
  • Forced Degradation : Expose to UV light (254 nm, 48 hrs) and monitor decomposition via LC-MS .
  • Stability Indicating Assays : Measure melting point (mp 218–220°C) and compare with DSC thermograms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.